4-Pentylcyclohexanol

Liquid Crystal Displays (LCDs) Mesophase Behavior Organic Synthesis Intermediate

4-Pentylcyclohexanol (CAS 54410-90-1), also referred to as 4-amylcyclohexanol, is a C11 cycloaliphatic alcohol belonging to the 4-alkylcyclohexanol class. It is a clear, colorless to pale-yellow liquid at ambient temperature.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 54410-90-1
Cat. No. B1265601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentylcyclohexanol
CAS54410-90-1
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCCCCCC1CCC(CC1)O
InChIInChI=1S/C11H22O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10-12H,2-9H2,1H3
InChIKeyVHWGPISIUNUREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentylcyclohexanol (CAS 54410-90-1) Procurement Guide: Basic Properties and Commercial Relevance


4-Pentylcyclohexanol (CAS 54410-90-1), also referred to as 4-amylcyclohexanol, is a C11 cycloaliphatic alcohol belonging to the 4-alkylcyclohexanol class . It is a clear, colorless to pale-yellow liquid at ambient temperature . The compound exists as a mixture of cis and trans stereoisomers, with the trans configuration thermodynamically favored . Its primary commercial utility is as a key synthetic intermediate in the preparation of liquid crystal materials for electronic displays, where the pentyl chain length imparts specific mesomorphic behavior [1]. It also finds application in pharmaceutical API synthesis, polymer chemistry, and specialty chemical manufacturing [2].

4-Pentylcyclohexanol: Why Simple Substitution with Other 4-Alkylcyclohexanols Is Not Feasible


Within the 4-alkylcyclohexanol series, the length of the alkyl chain dictates not only fundamental physical properties such as boiling point and solubility but also critically influences specific functional outcomes. For instance, the transition from a C2 (4-ethylcyclohexanol) to a C5 (4-pentylcyclohexanol) side chain represents a threshold for detectable estrogenic activity in certain biological models [1]. Furthermore, the ability to form specific liquid crystalline phases, a property essential for display applications, is exquisitely sensitive to alkyl chain length, with the pentyl derivative exhibiting a distinct smectic mesophase not observed with shorter-chain analogs . Consequently, substituting 4-pentylcyclohexanol with a cheaper, shorter-chain analog like 4-methyl- or 4-ethylcyclohexanol can lead to complete loss of the desired functional property, rendering the substitution economically and technically non-viable for targeted applications.

Quantitative Differentiation of 4-Pentylcyclohexanol (CAS 54410-90-1) from Closest Analogs: A Procurement-Focused Evidence Summary


Liquid Crystal Smectic Phase Formation: 4-Pentylcyclohexanol vs. Shorter Chain Analogs

4-Pentylcyclohexanol (or its derivatives) exhibits a smectic liquid crystalline phase upon melting, a property critical for its utility in the synthesis of advanced liquid crystal display (LCD) materials. This behavior is directly linked to the pentyl chain length. In contrast, shorter-chain 4-alkylcyclohexanols (e.g., 4-methylcyclohexanol, 4-ethylcyclohexanol) do not display this specific smectic mesophase, rendering them unsuitable for applications requiring this layered molecular ordering .

Liquid Crystal Displays (LCDs) Mesophase Behavior Organic Synthesis Intermediate

Estrogenic Activity Threshold: 4-Pentylcyclohexanol (C5) vs. 4-Ethylcyclohexanol (C2)

In an in vitro rainbow trout estrogen receptor binding and Vtg mRNA expression assay, 4-ethylcyclohexanol (C2 chain) exhibited no detectable estrogenic activity. In contrast, 4-alkylcyclohexanols with side chains of 3-6 carbons, which includes 4-pentylcyclohexanol (C5 chain), were found to be active in both assays [1]. This defines a clear structure-activity relationship (SAR) threshold.

Endocrine Disruption Environmental Toxicology Structure-Activity Relationship (SAR)

Physical Property and Volatility Profile: Boiling Point Comparison

The boiling point of 4-pentylcyclohexanol (233.5°C) is significantly higher than that of its shorter-chain analogs, 4-ethylcyclohexanol (185.7°C) and 4-methylcyclohexanol (171-173°C) [1]. This 50-60°C difference provides a wider operating window for certain reactions and facilitates separation from lower-boiling impurities or unreacted starting materials via fractional distillation.

Chemical Engineering Process Chemistry Purification by Distillation

Toxicity Profile: Intravenous LD50 in Mouse Model

Acute toxicity data for 4-pentylcyclohexanol reports an intravenous LD50 of 56 mg/kg in mice . While this data point does not have a directly comparable value for its closest analogs from the same study, it establishes a quantitative baseline for hazard assessment and safe handling protocols that is essential for procurement and laboratory safety planning.

Preclinical Toxicology Safety Assessment Material Handling

Stereochemical Purity and Quality Control: Isomeric Ratio Confirmation

Commercially supplied 4-pentylcyclohexanol (cis/trans mixture) is routinely characterized by Gas Chromatography (GC) with a minimum purity specification of 98.0% (total of isomers) . Furthermore, the product's identity is confirmed by NMR spectroscopy to ensure it conforms to the expected structure . For applications requiring specific stereochemistry, the individual trans-isomer (CAS 77866-59-2) is available and can be verified by its own analytical certificate, including NMR and HPLC/GC purity assessment .

Analytical Chemistry Quality Assurance Stereochemistry

Validated Application Scenarios for 4-Pentylcyclohexanol (CAS 54410-90-1) Based on Empirical Evidence


Synthesis of Smectic Liquid Crystal Precursors for Advanced Displays

Procure 4-pentylcyclohexanol as a building block for the synthesis of smectic liquid crystalline materials. Its ability to form a smectic mesophase, a property directly tied to the C5 alkyl chain length, is essential for developing specific components in LCDs and other electro-optical devices. Using a shorter-chain analog like 4-ethylcyclohexanol in this context would fail to yield the required layered molecular organization, as evidenced by the absence of this phase in shorter-chain homologs .

Research Tool in Endocrine Disruption and Environmental Toxicology Studies

Utilize 4-pentylcyclohexanol as a representative C5-chain alkylcyclohexanol in structure-activity relationship (SAR) studies of estrogenic activity. Unlike the C2-chain 4-ethylcyclohexanol, which shows no detectable activity, 4-pentylcyclohexanol falls within the active window (C3-C6), making it a valuable compound for probing the molecular determinants of environmental estrogenicity in fish and potentially other models [1].

High-Boiling Solvent or Synthetic Intermediate Requiring Distillative Purification

Employ 4-pentylcyclohexanol in reaction sequences where a higher-boiling alcohol is advantageous for process control or where product separation from lower-boiling byproducts is simplified by fractional distillation. Its boiling point of ~233.5°C provides a 50-60°C margin over shorter-chain analogs like 4-methyl- or 4-ethylcyclohexanol, which can be a critical factor in designing efficient downstream purification workflows .

General Organic Synthesis Requiring a C11 Cycloaliphatic Alcohol Building Block

Select 4-pentylcyclohexanol as a reliable, high-purity (≥98% GC) C11 synthon. Its well-characterized physical properties, commercial availability with supporting analytical documentation (NMR, GC), and established synthetic utility in producing diverse functional derivatives (e.g., bromides, esters) make it a robust choice for standard and exploratory organic synthesis .

Technical Documentation Hub

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